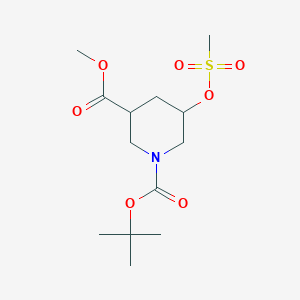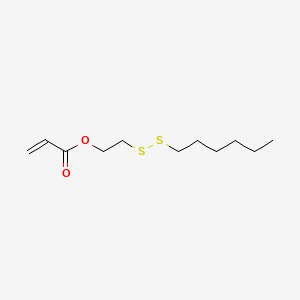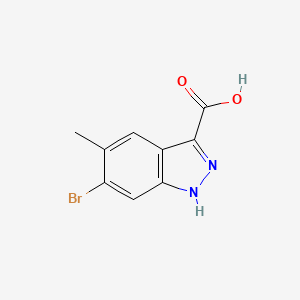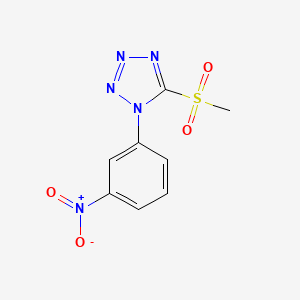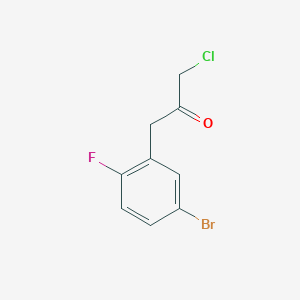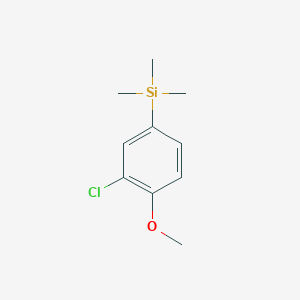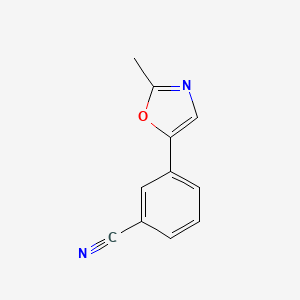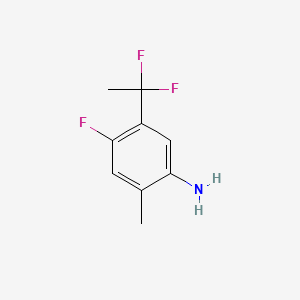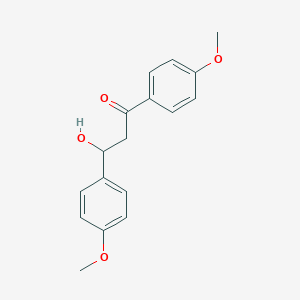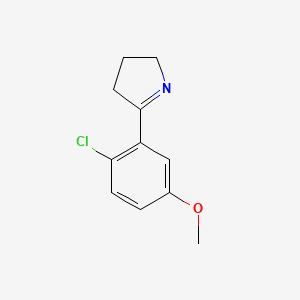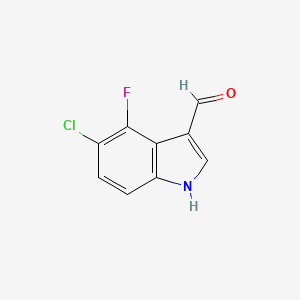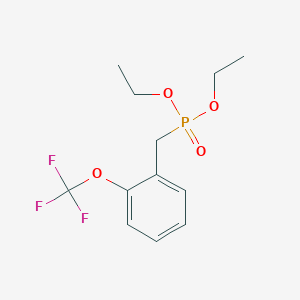
Diethyl 2-(Trifluoromethoxy)benzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(Trifluoromethoxy)benzylphosphonate is an organophosphorus compound with the molecular formula C12H16F3O4P It is characterized by the presence of a trifluoromethoxy group attached to a benzylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(Trifluoromethoxy)benzylphosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically employs Pd(OAc)2 as the palladium source and Xantphos as the supporting ligand . The reaction conditions involve the use of a base and a suitable solvent, often under microwave irradiation to enhance the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(Trifluoromethoxy)benzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzylphosphonate moiety can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents like dimethylformamide (DMF) or toluene. Microwave irradiation is often employed to accelerate the reactions and improve yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Diethyl 2-(Trifluoromethoxy)benzylphosphonate has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential antimicrobial properties, showing activity against certain bacterial strains.
Material Science: It is used in the development of novel materials with specific properties, such as flame retardants and polymer additives.
Mechanism of Action
The mechanism of action of Diethyl 2-(Trifluoromethoxy)benzylphosphonate involves its interaction with molecular targets, such as enzymes or receptors, depending on its application. In antimicrobial studies, it is believed to interfere with bacterial DNA replication or protein synthesis, leading to bacterial cell death . The exact molecular pathways and targets can vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Diethyl Benzylphosphonate: Lacks the trifluoromethoxy group and has different reactivity and applications.
Diethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)phosphonate: Contains a boronic acid moiety, enhancing its antimicrobial activity.
Uniqueness
Diethyl 2-(Trifluoromethoxy)benzylphosphonate is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new antimicrobial agents.
Properties
Molecular Formula |
C12H16F3O4P |
|---|---|
Molecular Weight |
312.22 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C12H16F3O4P/c1-3-17-20(16,18-4-2)9-10-7-5-6-8-11(10)19-12(13,14)15/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
IGPBGGJTMWUJOA-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC=CC=C1OC(F)(F)F)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


